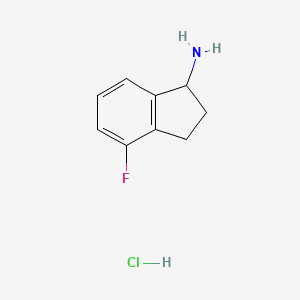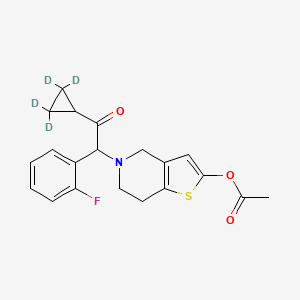![molecular formula C9H8ClN3O2S B1487541 2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1251924-36-3](/img/structure/B1487541.png)
2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Overview
Description
This compound is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The specific reactions that this compound might undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Thiophene derivatives are generally soluble in organic solvents but insoluble in water . They may also exhibit aromaticity due to the presence of the thiophene ring.Scientific Research Applications
Synthesis and Characterization
A compound structurally related to 2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide, featuring a 1,3,4-oxadiazole moiety, has been synthesized and characterized across various studies. These compounds are synthesized through reactions involving chloroacetamide derivatives and different heterocyclic thiones, such as 1,3,4-oxadiazole-2-thione. Their structures are typically confirmed through spectroscopic methods including IR, NMR, and Mass spectra, showcasing their significant antibacterial activity against various bacterial strains (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Pharmacological Evaluation
In pharmacological contexts, derivatives of this compound have been explored for their potential as inhibitors against specific proteins involved in cancer, such as Collapsin Response Mediator Protein 1 (CRMP 1), showing considerable inhibitory activity in lung cancer cell lines (Ishan I. Panchal, R. Rajput, Ashish D. Patel, 2020). Another study found compounds with the 1,3,4-oxadiazole core to exhibit anti-inflammatory and anti-thrombotic properties in rats, with molecular docking studies supporting their COX-2 inhibitory potential, suggesting their utility in developing anti-inflammatory pharmaceutical products (Muhammadasim Raza Basra et al., 2019).
Antimicrobial and Enzyme Inhibition Activities
The derivatives have demonstrated broad-spectrum antimicrobial activities, including potent antibacterial effects against gram-negative and gram-positive bacteria. This makes them valuable candidates for developing new antibacterial agents. Moreover, some derivatives have shown low potential against lipoxygenase (LOX) enzyme, indicating selective enzyme inhibition capabilities, which could be explored further for therapeutic applications (K. Nafeesa et al., 2017).
Mechanism of Action
Target of Action
Thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biochemical pathways, leading to their wide range of therapeutic properties .
Result of Action
Thiophene derivatives have been reported to have a wide range of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Future Directions
Biochemical Analysis
Biochemical Properties
2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. This inhibition is crucial in controlling urease activity in various biological systems . Additionally, the compound’s interaction with other enzymes and proteins can lead to changes in their activity, affecting various biochemical pathways.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in inflammatory responses, thereby reducing inflammation. It also affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active site of enzymes, preventing their normal function. This binding can lead to the inhibition of enzyme activity, resulting in changes in biochemical pathways. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites. These changes can have significant effects on cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells. These interactions can influence the compound’s activity and efficacy in different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Properties
IUPAC Name |
2-chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S/c1-5-2-3-16-7(5)8-12-13-9(15-8)11-6(14)4-10/h2-3H,4H2,1H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGYQFNQSAAFPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



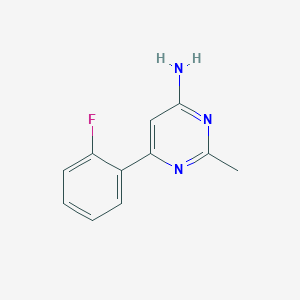
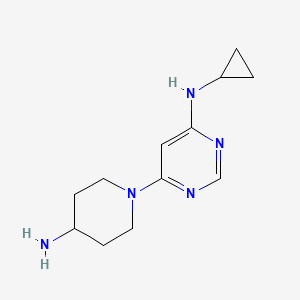
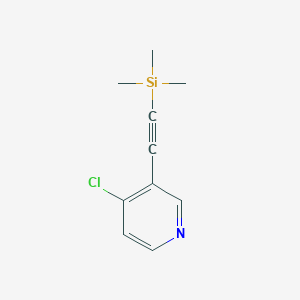

![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1487470.png)

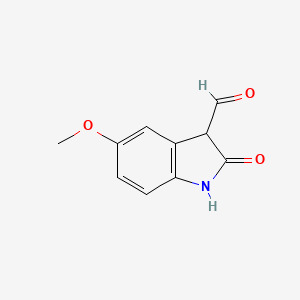
![Methyl 3-{1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl}propanoate](/img/structure/B1487475.png)
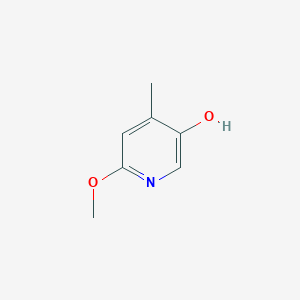
![5-{[(4-chlorophenyl)methyl]sulfanyl}-1-(pyrrolidin-2-ylmethyl)-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1487477.png)
